Azure B eosinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

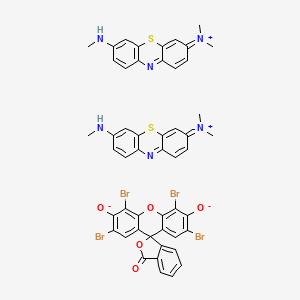

2D Structure

Properties

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2C15H15N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-6,25-26H;2*4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBQBFXQRBYYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H38Br4N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211351 | |

| Record name | Azure B eosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1186.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62298-42-4 | |

| Record name | Azure B eosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure B eosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical composition of Azure B eosinate?

An In-depth Technical Guide to the Chemical Composition of Azure B Eosinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital dye complex used extensively in histology and cytology, most notably as a key component of Romanowsky-type stains like the Giemsa and Wright-Giemsa stains. Its efficacy lies in the synergistic action of its two constituent dyes: the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This complex salt leverages the differential binding affinities of its components to various cellular structures, resulting in the polychromatic staining essential for detailed morphological assessment of blood smears, bone marrow aspirates, and other cytological specimens. This guide provides a comprehensive overview of the chemical composition of this compound, including its constituent molecules, their interaction, and methods for its preparation and quality assessment.

Chemical Composition

This compound is a salt formed by the electrostatic interaction between the Azure B cation and the Eosin Y anion. The overall molecular formula for the complex is C₅₀H₃₈Br₄N₆O₅S₂.[1]

Component Molecules

The fundamental composition of this compound is best understood by examining its individual components:

Table 1: Chemical Properties of Azure B and Eosin Y

| Property | Azure B | Eosin Y |

| Chemical Formula | C₁₅H₁₆N₃S⁺ | C₂₀H₆Br₄O₅²⁻ |

| Molecular Weight | 270.37 g/mol (cation) | 647.89 g/mol (anion) |

| IUPAC Name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium | 2',4',5',7'-tetrabromo-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one |

| CAS Number | 531-55-5 (chloride salt) | 17372-87-1 (disodium salt) |

| Dye Class | Thiazine (cationic) | Xanthene (anionic) |

| Appearance | Dark green powder | Red crystalline powder |

| Maximum Absorption (λmax) | ~648-655 nm | ~515-518 nm |

Azure B: As a cationic thiazine dye, Azure B possesses a positive charge and thus a strong affinity for acidic (basophilic) cellular components, such as the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm.[2] This interaction results in a characteristic blue to purple staining of these structures. The purity of Azure B is critical for consistent and high-quality staining, as contamination with other thiazine dyes (like Methylene Blue or Azure A) can lead to variability in staining outcomes.[3] Commercial preparations of Azure B for staining purposes typically have a dye content of 80% or greater.[4]

Eosin Y: Eosin Y is an anionic xanthene dye that carries a negative charge. It binds to basic (acidophilic or eosinophilic) components within the cell, primarily proteins in the cytoplasm and connective tissues. This binding imparts a pink to red color.

The this compound Complex

The formation of this compound involves the precipitation of the complex upon mixing aqueous solutions of a soluble Azure B salt (e.g., Azure B chloride) and a soluble Eosin Y salt (e.g., Eosin Y disodium salt). The electrostatic attraction between the positively charged Azure B cation and the negatively charged Eosin Y anion leads to the formation of an insoluble salt complex. The stoichiometry of this interaction is typically two Azure B cations for every one Eosin Y dianion to achieve charge neutrality, as reflected in the molecular formula C₂₀H₆Br₄O₅•2C₁₅H₁₆N₃S.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a general method for the synthesis of this compound by precipitation.

Materials:

-

Azure B chloride (≥85% dye content)

-

Eosin Y disodium salt

-

Distilled or deionized water

-

Methanol

-

Filter paper

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and vacuum flask

Procedure:

-

Prepare Dye Solutions:

-

Prepare a 1% (w/v) solution of Azure B chloride in distilled water.

-

Prepare a 1% (w/v) solution of Eosin Y disodium salt in distilled water.

-

-

Precipitation:

-

Slowly add the Eosin Y solution to the Azure B solution while continuously stirring. A dark precipitate of this compound will form immediately.

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

-

Isolation and Washing:

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any unreacted starting materials and soluble salts.

-

Perform a final wash with a small amount of methanol to aid in drying.

-

-

Drying:

-

Dry the collected this compound powder in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Quality Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and quantifying its components.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

Mobile Phase (Gradient Elution):

-

A typical mobile phase might consist of a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a specific pH). The gradient program would need to be optimized to achieve good separation of Azure B, Eosin Y, and any potential impurities.

Procedure:

-

Standard Preparation:

-

Prepare standard solutions of known concentrations of pure Azure B and Eosin Y in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

-

Sample Preparation:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in the same solvent used for the standards.

-

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at the respective λmax of Azure B (~650 nm) and Eosin Y (~518 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to Azure B and Eosin Y in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the purity of the this compound by determining the area of the respective peaks and comparing them to the total peak area. The ratio of Azure B to Eosin Y can also be determined.

-

Signaling Pathways and Interactions

The staining mechanism of this compound is a result of the independent binding of its constituent ions to cellular components, a phenomenon known as the Romanowsky effect.

Caption: Staining mechanism of this compound components.

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound can be summarized as follows:

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The chemical composition of this compound is fundamentally that of a salt formed between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This unique combination allows for the differential staining of cellular components, which is indispensable in hematology and cytology. The quality and purity of the this compound complex are paramount for achieving reliable and reproducible staining results. Therefore, a thorough understanding of its chemical nature, synthesis, and analytical characterization is essential for researchers and professionals in the field.

References

Azure B Eosinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azure B eosinate, a vital dye complex in histology, hematology, and cytopathology. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core properties, specifications, and experimental applications of this compound, with a focus on its role in achieving the classic Romanowsky staining effect.

Core Properties and Specifications

This compound is not a single molecule but rather a salt complex formed between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This interaction is fundamental to its staining properties. The complex is a primary component of various Romanowsky stains, including Giemsa, Wright's, and Leishman stains, which are renowned for their ability to differentiate cellular components in blood smears and bone marrow aspirates.

The physicochemical properties of this compound are summarized in the table below. It is important to note that some sources may list the molecular formula as a combination of the two dye components, reflecting its nature as a complex.

| Property | Specification | Citations |

| Synonyms | This compound Y; Romanowsky Stain Component | [1] |

| CAS Number | 62298-42-4 | [2][3] |

| Molecular Formula | C50H38Br4N6O5S2 | [1] |

| Alternate Formula | C20H6Br4O5 • 2C15H16N3S | [2] |

| Molecular Weight | 1186.6 g/mol | |

| Appearance | Greenish-black powder | |

| Solubility | Acetic acid: 1 mg/mL | |

| Storage | Room temperature |

Mechanism of Action: The Romanowsky Effect

The diagnostic power of this compound lies in the "Romanowsky effect," a polychromatic staining phenomenon that produces a spectrum of colors, allowing for the detailed differentiation of cellular elements. This effect is a result of the differential binding of the two dye components to various cellular structures.

The staining mechanism is based on the principles of acidic and basic dyeing:

-

Azure B , a basic (cationic) dye, possesses a positive charge and therefore binds to acidic (anionic) cellular components. This includes the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm. This binding imparts a blue to purple color.

-

Eosin Y , an acidic (anionic) dye, is negatively charged and binds to basic (cationic) components, such as the hemoglobin in red blood cells and the granules of eosinophils, staining them in shades of red to pink.

The interaction between these two dyes within the cellular environment produces the characteristic and vibrant purple hue of chromatin, which is not achievable with either dye alone.

Principle of Romanowsky Staining.

Experimental Protocols: Romanowsky-Type Staining

While specific protocols vary depending on the exact type of Romanowsky stain being used (e.g., Giemsa, Wright's), a general workflow for staining blood smears is outlined below. It is crucial to note that factors such as stain concentration, pH of the buffer, and staining time can significantly impact the final results.

Preparation of Staining Solution

Romanowsky stains are often prepared by mixing stock solutions of the individual dyes. For instance, a Giemsa stain can be prepared by mixing Azure II eosinate powder (a mixture of Azure B, Methylene Blue, and Eosin Y) with glycerol and methanol. The solution is typically stirred and heated, then filtered before use.

Staining Procedure for Blood Smears

The following is a generalized procedure for staining a peripheral blood smear:

-

Fixation: The air-dried blood smear is fixed to the slide, typically with methanol. This step is crucial for preserving cellular morphology.

-

Staining: The slide is immersed in or flooded with the prepared this compound-type staining solution for a specified period.

-

Buffering and Rinsing: A buffered water solution (typically phosphate buffer with a pH between 6.4 and 6.8) is added to the slide to dilute the stain and allow for the development of the differential staining. The slide is then rinsed with the buffered water or deionized water.

-

Drying and Mounting: The slide is air-dried and can then be coverslipped for microscopic examination.

General Workflow for Blood Smear Staining.

Applications in Research and Development

The primary application of this compound is in the morphological analysis of hematopoietic cells in blood and bone marrow. Its ability to clearly differentiate white blood cells, red blood cells, and platelets is fundamental in diagnosing a wide range of hematological disorders.

In the context of drug development, this compound staining can be employed in preclinical studies to assess the hematological effects of novel therapeutic agents. By examining stained blood smears, researchers can identify potential drug-induced toxicities, such as changes in white blood cell counts, red blood cell morphology, or platelet numbers.

Furthermore, this compound is utilized in the detection of blood-borne parasites, such as Plasmodium (the causative agent of malaria) and Trypanosoma. The stain effectively highlights the parasites against the background of blood cells, aiding in their identification.

Quality Control and Standardization

The quality and consistency of this compound staining are paramount for accurate and reproducible results. The purity of the Azure B and Eosin Y dyes is a critical factor, as contaminants can affect staining specificity. The ratio of the two dyes in the staining solution is also significant. Variations in stain formulation, including the concentration of the dyes and the pH of the buffer, can lead to variability in staining outcomes. For critical applications, the use of certified dyes from reputable suppliers is recommended to ensure consistency.

References

A Deep Dive into Azure A and Azure B Eosinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Azure A eosinate and Azure B eosinate, two critical components of Romanowsky stains widely used in hematology and cytopathology. This document, tailored for researchers, scientists, and drug development professionals, elucidates the fundamental differences between these two eosinates, their chemical properties, staining mechanisms, and practical applications.

Core Concepts: From Methylene Blue to the Romanowsky Effect

Azure A and Azure B are cationic thiazine dyes derived from the oxidative demethylation of Methylene Blue.[1][2] When combined with the acidic dye Eosin Y, they form Azure A eosinate and this compound, respectively. These eosinates are the cornerstone of various Romanowsky staining methods, including the Wright-Giemsa, Giemsa, and Leishman stains.[3]

The hallmark of a successful Romanowsky stain is the "Romanowsky effect," characterized by a distinctive purple coloration of chromatin in cell nuclei and in the granules of some leukocytes.[1][4] This effect is not achievable with either the azure dye or eosin alone and is crucial for the differential staining of blood cells. Current understanding posits that the Romanowsky effect is primarily mediated by the interaction of Azure B with Eosin Y.

Physicochemical Properties: A Comparative Analysis

The structural and resultant physicochemical differences between Azure A and Azure B are central to their distinct staining characteristics. Azure B possesses an additional methyl group compared to Azure A, which influences its affinity for nucleic acids and its color intensity.

| Property | Azure A | Azure B | Source(s) |

| Synonyms | Asymmetrical Dimethyl Thionine | Trimethylthionine chloride | |

| Molecular Structure | Simpler molecule with one methyl group | More complex molecule with two methyl groups | |

| Affinity for Nucleic Acids | Strong affinity for DNA, used for nuclear staining | Higher affinity for both DNA and RNA | |

| Color Intensity | Produces a lighter, blue-violet color | Produces a more intense, deeper blue color | |

| Primary Role | Primarily a stain for chromatin and cellular nuclei | Key component for the Romanowsky effect |

Below is a more detailed breakdown of the properties of the individual components.

Table 1: Physicochemical Properties of Azure A and Azure B

| Property | Azure A | Azure B |

|---|---|---|

| C.I. Number | 52005 | 52010 |

| Molecular Formula | C₁₄H₁₄ClN₃S | C₁₅H₁₆ClN₃S |

| Molecular Weight | 291.80 g/mol | 305.83 g/mol |

| Absorption Maximum (λmax) | 625-632 nm | 645-650 nm |

Table 2: Physicochemical Properties of Azure A Eosinate and this compound

| Property | Azure A Eosinate | This compound |

|---|---|---|

| Molecular Formula | C₄₈H₃₄Br₄N₆O₅S₂ | C₂₀H₆Br₄O₅ ⋅ 2C₁₅H₁₆N₃S |

| Molecular Weight | 1158.57 g/mol | 1186.62 g/mol |

| Appearance | Powder | Powder or crystals |

| Solubility | Not specified | Acetic acid: 1 mg/mL |

| Absorption Maxima (λmax) | Not specified | 523 nm, 636 nm in methanol |

Staining Mechanisms and Cellular Interactions

The staining process with Azure A and Azure B eosinates is a complex interplay of ionic interactions between the dyes and cellular components. It is crucial to understand that these interactions represent a staining mechanism rather than a modulation of cellular signaling pathways.

The cationic azure dyes (Azure A and B) bind to anionic sites on cellular components, primarily the phosphate groups of nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm, as well as the granules of basophils. This binding results in a blue to purple coloration. The anionic dye, Eosin Y, binds to cationic sites on proteins, such as hemoglobin in red blood cells and the granules of eosinophils, imparting a pink to red color.

The quintessential purple of the Romanowsky effect arises from the formation of a hydrophobic Azure B-Eosin Y complex at sites of high Azure B concentration, such as chromatin.

Experimental Protocols

The following is a representative protocol for a Wright-Giemsa stain, a common Romanowsky-type stain that utilizes this compound for the differential staining of peripheral blood smears.

Wright-Giemsa Staining Protocol for Peripheral Blood Smears

Materials:

-

Fresh peripheral blood smears

-

Methanol (100%, acetone-free)

-

Wright-Giemsa stain solution (containing this compound)

-

Phosphate buffer (pH 6.8 or 7.2)

-

Distilled or deionized water

-

Coplin jars or a staining rack

-

Microscope slides

Procedure:

-

Fixation:

-

Completely air dry the blood smear.

-

Fix the smear by immersing the slide in methanol for 1-2 minutes.

-

Remove the slide and let it air dry completely.

-

-

Staining:

-

Prepare the working stain solution by diluting the stock Wright-Giemsa stain with phosphate buffer. A common dilution is 1:5 or 1:10 (stain to buffer), but this may require optimization.

-

Immerse the fixed slide in the working stain solution for 4 to 8 minutes. The optimal time will vary depending on the stain concentration and desired intensity.

-

-

Rinsing and Differentiation:

-

Remove the slide from the stain and rinse it by dipping it several times in a Coplin jar containing phosphate buffer. For thick smears, a longer rinse of up to 5 minutes in the buffer may be necessary.

-

Alternatively, gently rinse the slide with a stream of distilled or deionized water.

-

-

Drying and Mounting:

-

Stand the slide on its end and allow it to air dry completely.

-

Once dry, the smear can be examined under a microscope, typically using an oil immersion objective. For permanent preparations, a mounting medium and coverslip can be applied.

-

Expected Results:

-

Erythrocytes: Pink to orange-red

-

Platelets: Violet to purple granules

-

Neutrophils: Dark blue nucleus, pale pink cytoplasm with fine lilac to pink granules

-

Eosinophils: Blue nucleus, blue cytoplasm with large red-orange granules

-

Basophils: Purple to dark blue nucleus with large, dark purple granules

-

Lymphocytes: Dark purple nucleus, sky blue cytoplasm

-

Monocytes: Kidney-bean shaped, pale purple nucleus, and grey-blue cytoplasm

Mandatory Visualizations

Chemical Relationship of Thiazine Dyes

The following diagram illustrates the oxidative demethylation process, starting from Methylene Blue to Azure B and subsequently to Azure A.

Caption: Oxidative demethylation pathway from Methylene Blue to Azure B and Azure A.

Romanowsky Staining Mechanism

This diagram outlines the workflow and interactions during the Romanowsky staining process.

Caption: Simplified workflow of the Romanowsky staining mechanism.

References

The Cornerstone of Hematological Staining: An In-depth Technical Guide to Azure B Eosinate in Romanowsky Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core principles underpinning Romanowsky staining, with a specific focus on the pivotal roles of Azure B and Eosin Y. From the fundamental chemical interactions to detailed experimental protocols and troubleshooting, this document serves as a technical resource for achieving optimal and reproducible results in hematological and cytological analyses.

The Romanowsky Effect: A Symphony of Color

The hallmark of a successful Romanowsky stain is the "Romanowsky effect" (also known as the Romanowsky-Giemsa effect), characterized by a distinctive and differential staining of cellular components. This effect is not merely the sum of its parts but a complex interplay between a cationic thiazine dye, Azure B, and an anionic xanthene dye, Eosin Y. The most striking manifestation of this is the purple coloration of chromatin in cell nuclei and the granules of some leukocytes, a hue not produced by either dye alone.[1][2]

The fundamental principle lies in the electrostatic interaction between the dyes and the cellular substrates.[3] Azure B, a basic dye, carries a positive charge and binds to acidic (basophilic) cellular components such as the phosphate groups of DNA and RNA in the nucleus and ribosomes in the cytoplasm, imparting a blue to purple color.[3][4] Conversely, Eosin Y, an acidic dye, is negatively charged and stains basic (acidophilic or eosinophilic) components like hemoglobin in red blood cells and the granules of eosinophils in shades of pink and red.

The formation of the purple color, the Romanowsky effect, is attributed to the formation of a complex between Azure B and Eosin Y at specific cellular sites. This process is influenced by factors such as the permeability of cellular structures and the rate of dye entry. Chromatin and certain granules are more permeable, allowing for the formation of the Azure B-Eosin Y complex, resulting in the characteristic purple stain.

The Dyes: Azure B and Eosin Y

The quality and purity of the constituent dyes are paramount for achieving a consistent and reliable Romanowsky stain. Historically, Romanowsky stains were prepared from "polychromed" methylene blue, which is methylene blue that has been oxidized, resulting in a mixture of demethylated products, including Azure B. Modern standardized methods, however, advocate for the use of purified Azure B to ensure reproducibility.

Azure B is a cationic thiazine dye that is essential for producing the Romanowsky effect. It is formed by the oxidative demethylation of methylene blue.

Eosin Y is an anionic brominated fluorescein derivative that provides the counterstain to Azure B, staining cytoplasmic components and eosinophilic granules.

The interaction between these two dyes is influenced by the solvent, typically methanol which also acts as a fixative, and the pH of the buffered solution used for staining and rinsing.

Quantitative Parameters in Romanowsky Staining

The reproducibility of Romanowsky staining is highly dependent on the precise control of several quantitative parameters. The following tables summarize key data for achieving optimal staining results.

| Dye/Complex | Absorption Maximum (λmax) in nm | Solvent/Conditions |

| Azure B (monomer) | 641 - 650 | Alcoholic solution |

| Azure B (dimer) | 595 and 685 | Aqueous solution |

| Eosin Y | 525 | Methanol |

| DNA-Azure B-Eosin Y Complex (Romanowsky Band) | 552 | In situ (stained nuclei) |

Table 1: Absorption Maxima of Key Staining Components.

| Staining Protocol | Optimal pH Range | Buffer System |

| Wright-Giemsa | 6.5 - 6.8 | Phosphate Buffer |

| May-Grünwald-Giemsa | 6.8 | Phosphate Buffer |

| ICSH Standard | 6.6 | HEPES Buffer |

Table 2: Optimal pH Ranges for Common Romanowsky Staining Protocols.

| Parameter | ICSH Recommended Value | Notes |

| Azure B Purity | > 99% | Essential for reproducibility. |

| Eosin Y Purity | > 90% | |

| Azure B:Eosin Y Ratio | Variable, dependent on specific protocol | |

| Stock Solution Stability | 3 months (in the dark) | |

| Working Solution Stability | 4 hours | Must be freshly prepared. |

Table 3: International Committee for Standardization in Haematology (ICSH) Recommendations.

Core Signaling and Interaction Pathway

The chemical interactions in Romanowsky staining can be visualized as a multi-step process. The following diagram illustrates the key binding events leading to the differential staining of cellular components.

Experimental Protocols

Detailed and consistent methodologies are crucial for achieving high-quality Romanowsky staining. Below are standardized protocols for specimen preparation and two common staining procedures.

Blood Smear Preparation

A well-prepared blood smear is the foundation of a good stain.

Methodology:

-

Slide Preparation: Use clean, grease-free glass slides.

-

Blood Sample: Use fresh venous blood anticoagulated with EDTA.

-

Smear Technique:

-

Place a small drop of blood approximately 1-2 cm from the frosted end of the slide.

-

Hold a second "spreader" slide at a 30-45° angle and bring it back to make contact with the blood drop.

-

Allow the blood to spread along the edge of the spreader slide.

-

In a smooth, continuous motion, push the spreader slide to the other end of the slide, creating a thin smear with a feathered edge.

-

-

Drying: Allow the smear to air dry completely. Do not use heat to dry.

-

Fixation: Immerse the slide in absolute methanol for 3-5 minutes.

Wright-Giemsa Staining Protocol

This is a commonly used one-step staining procedure in many laboratories.

Reagents:

-

Wright-Giemsa stain solution (commercially available or prepared by dissolving Wright's stain powder in methanol).

-

Phosphate buffer, pH 6.5-6.8.

-

Deionized water for rinsing.

Procedure:

-

Staining: Place the fixed slide on a staining rack and flood it with Wright-Giemsa stain solution for 1-3 minutes.

-

Buffering: Add an equal volume of phosphate buffer to the slide and mix gently by blowing on the surface. A metallic sheen should form. Allow this mixture to remain on the slide for twice the initial staining time.

-

Rinsing: Gently rinse the slide with deionized water until the thin areas of the smear appear pink.

-

Drying: Allow the slide to air dry in an upright position.

May-Grünwald-Giemsa (MGG) Staining Protocol

The MGG stain is a two-step procedure that provides excellent differentiation of cellular components.

Reagents:

-

May-Grünwald solution.

-

Giemsa stock solution.

-

Phosphate buffer, pH 6.8.

Procedure:

-

Fixation and Initial Staining: Immerse the air-dried smear in May-Grünwald solution for 3 minutes.

-

Buffering: Add an equal volume of phosphate buffer to the May-Grünwald solution on the slide and allow it to stand for another 3 minutes.

-

Rinsing: Briefly rinse the slide with phosphate buffer.

-

Giemsa Staining: Immerse the slide in a freshly prepared 1:9 dilution of Giemsa stock solution in phosphate buffer for 10-15 minutes.

-

Final Rinsing: Rinse the slide with buffered water.

-

Drying: Allow the slide to air dry.

Troubleshooting Common Staining Issues

| Problem | Appearance | Probable Cause(s) | Solution(s) |

| Overall Too Blue | Erythrocytes are blue or green; nuclear chromatin is deep blue to black. | - Smear is too thick.- Staining time is too long.- Insufficient washing.- Buffer pH is too alkaline. | - Prepare thinner smears.- Reduce staining time.- Increase washing time.- Check and adjust buffer pH. |

| Overall Too Red | Erythrocytes are bright red; leukocyte nuclei are pale blue. | - Staining time is too short.- Prolonged washing.- Buffer pH is too acidic. | - Increase staining time.- Reduce washing time.- Check and adjust buffer pH. |

| Stain Precipitate | Dark granules or crystals on the smear. | - Stain solution was not filtered.- Stain was allowed to dry on the slide.- Dirty slides were used. | - Filter stain before use.- Do not allow the stain to dry during the procedure.- Use clean slides. |

| Weak Staining | Cellular details are indistinct and pale. | - Under-staining (time too short).- Old or exhausted stain solution. | - Increase staining time.- Use fresh stain solution. |

| Refractile Artifacts | Shiny, colorless artifacts, especially on red blood cells. | - Moisture in the fixative (methanol). | - Use fresh, anhydrous methanol for fixation. |

Table 4: Troubleshooting Guide for Romanowsky Staining.

Conclusion

The Romanowsky stain, based on the synergistic action of Azure B and Eosin Y, remains an indispensable tool in hematology and cytopathology. A thorough understanding of the underlying chemical principles, meticulous adherence to standardized protocols, and the use of high-quality reagents are essential for harnessing the full diagnostic power of this technique. This guide provides the foundational knowledge and practical methodologies to enable researchers and professionals to achieve consistent, high-quality results, thereby ensuring accurate cellular differentiation and morphological assessment.

References

- 1. How Romanowsky stains work and why they remain valuable - including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Romanowsky stain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. bioscience.com.pk [bioscience.com.pk]

An In-depth Technical Guide to Azure B Eosinate Dyes: History, Development, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azure B eosinate dyes, delving into their historical development, fundamental chemistry, and critical applications in research and diagnostics. From the pioneering work on Romanowsky stains to modern standardized methodologies, this document offers a detailed exploration of the principles and practices surrounding these vital histological and cytological tools. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key applications. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

A Rich History: From Polychrome Methylene Blue to Standardized Stains

The journey of this compound is intrinsically linked to the development of Romanowsky-type stains, which revolutionized the field of hematology in the late 19th and early 20th centuries. Before this, differentiating blood cells with a single staining procedure was not possible.

The key breakthrough came with the observation of the "Romanowsky effect," a unique polychromatic staining phenomenon that produces a distinctive purple coloration in the chromatin of cell nuclei and in the granules of some leukocytes.[1] This effect was found to be the result of the interaction between oxidized, or "polychromed," methylene blue and eosin.[1]

Early pioneers like Dmitri Romanowsky and Ernst Malachowsky independently discovered that aged or chemically oxidized methylene blue solutions, when combined with eosin, yielded this remarkable differential staining.[1] It was later understood that the active components responsible for the Romanowsky effect were the azures, which are demethylated derivatives of methylene blue, with Azure B being the most crucial of these.[1]

Over the years, various researchers refined and standardized these staining techniques. Gustav Giemsa developed a more stable stain formulation by using glycerol as a stabilizer, and James Homer Wright developed a method using heat to polychrome methylene blue, which was then combined with eosin Y to form an eosinate.[1] These developments led to the well-known Giemsa and Wright's stains, which are still widely used today. A significant advancement in the standardization of Romanowsky staining was the use of purified Azure B and Eosin Y, which allowed for more consistent and reproducible results.

The Chemistry of Color: The Romanowsky Effect

The vibrant and differential staining achieved with this compound is a result of the chemical interplay between the two dye components and the various macromolecules within the cell.

-

Azure B: A cationic (positively charged) thiazine dye, Azure B has a strong affinity for acidic (basophilic) cellular components, such as the phosphate groups of DNA in the cell nucleus and RNA in ribosomes. This interaction results in a blue to purple coloration.

-

Eosin Y: An anionic (negatively charged) xanthene dye, Eosin Y binds to basic (acidophilic or eosinophilic) cellular components, such as the amino groups of proteins like hemoglobin in red blood cells and the granules of eosinophils. This binding produces a pink to red color.

The characteristic purple of the Romanowsky effect is believed to arise from the formation of a unique molecular complex between Azure B and Eosin Y in specific cellular microenvironments, particularly within the chromatin. The precise molecular arrangement of this complex is still a subject of study, but it is this interaction that allows for the remarkable differentiation of cellular structures.

Quantitative Data for the Researcher

For reproducible and accurate results, a thorough understanding of the physicochemical properties of this compound is essential. The following tables summarize key quantitative data for Azure B and this compound.

Table 1: Physicochemical Properties of Azure B and this compound

| Property | Azure B | This compound |

| Chemical Formula | C₁₅H₁₆N₃SCl | C₂₀H₆Br₄O₅ ⋅ 2C₁₅H₁₆N₃S |

| Molecular Weight | 305.83 g/mol | 1186.62 g/mol |

| Appearance | Dark green powder | Greenish-black powder or crystals |

| CAS Number | 531-55-5 | 62298-42-4 |

| Purity (Typical Commercial) | ≥80% dye content | Varies by supplier |

| Solubility | Water: 1 mg/mL | Acetic acid: 1 mg/mL |

| Ethanol: Soluble | Methanol, Ethanol, DMSO: Soluble |

Table 2: Spectral Properties of Azure B and this compound in Methanol

| Dye | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax |

| Azure B | ~648 nm | Not consistently reported |

| This compound | 635-641 nm | ≥142,400 M⁻¹cm⁻¹ (at 0.005 g/L) |

| 521-527 nm | ≥82,000 M⁻¹cm⁻¹ (at 0.005 g/L) | |

| 286-292 nm | ≥94,900 M⁻¹cm⁻¹ (at 0.005 g/L) | |

| 241-247 nm | ≥47,500 M⁻¹cm⁻¹ (at 0.005 g/L) |

Table 3: Stability of this compound Staining Solutions

| Condition | Observation |

| Stock Solution (in Methanol/Glycerol) | Stable for at least 1-2 months when stored in a tightly sealed, dark container at room temperature. |

| Working Solution (diluted with buffer) | Should be freshly prepared. Stability can be variable, with some formulations showing decreased staining capacity within 8 hours. The presence of DMSO can act as a stabilizer. |

| Storage of Powder | Keep in a tightly closed container in a dry place at +15°C to +25°C, avoiding direct sunlight. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Wright-Giemsa Staining of Peripheral Blood Smears

This is a classic and widely used protocol in hematology for the differential staining of blood cells.

Materials:

-

This compound (as part of a commercial Wright-Giemsa stain solution or prepared from purified components)

-

Methanol (absolute, acetone-free)

-

Phosphate buffer, pH 6.8

-

Coplin jars or a staining rack

-

Microscope slides with air-dried peripheral blood smears

-

Distilled water

Procedure:

-

Fixation: Immerse the air-dried blood smear slide in a Coplin jar containing absolute methanol for 1-3 minutes. This step fixes the cells to the slide.

-

Staining:

-

Prepare the working stain solution by diluting the stock Wright-Giemsa stain with phosphate buffer (pH 6.8). The exact dilution ratio can vary depending on the supplier and desired staining intensity, but a 1:10 to 1:20 dilution is common.

-

Immerse the fixed slide in the working stain solution for 5-15 minutes. The optimal time may need to be determined empirically.

-

-

Rinsing:

-

Briefly rinse the slide by gently agitating it in a Coplin jar of phosphate buffer (pH 6.8) for 30 seconds to 1 minute.

-

Follow with a brief rinse in distilled water to remove the buffer salts.

-

-

Drying: Allow the slide to air dry completely in an upright position.

-

Microscopy: Once dry, the slide is ready for examination under a microscope, typically using an oil immersion objective.

Expected Results:

-

Erythrocytes: Pink to reddish-orange

-

Platelets: Violet to purple granules

-

Neutrophils: Dark purple nucleus, pale pink cytoplasm with fine lilac granules

-

Eosinophils: Blue nucleus, blue cytoplasm with large red-orange granules

-

Basophils: Purple to dark blue nucleus with large, dark purple granules

-

Lymphocytes: Dark purple nucleus, sky blue cytoplasm

-

Monocytes: Kidney-bean shaped purple nucleus, grey-blue cytoplasm

Staining of Paraffin-Embedded Tissue Sections

This compound, as a component of Romanowsky-Giemsa stains, can also be used for the general histological staining of paraffin-embedded tissue sections, providing a different color palette compared to the standard Hematoxylin and Eosin (H&E) stain.

Materials:

-

This compound (as a component of a Giemsa stock solution)

-

Phosphate buffer, pH 6.8

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Acetic acid (1% aqueous solution)

-

Distilled water

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse well in distilled water.

-

-

Staining:

-

Prepare the working Giemsa solution by diluting the stock solution 1:10 to 1:20 with phosphate buffer (pH 6.8).

-

Immerse the slides in the working Giemsa solution for 20-30 minutes.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Differentiate the staining by quickly dipping the slides in 1% acetic acid. This step should be monitored microscopically to achieve the desired balance of blue and pink staining.

-

Immediately stop the differentiation by rinsing thoroughly in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections rapidly through 95% ethanol, followed by two changes of absolute ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium and a coverslip.

-

Expected Results:

-

Nuclei: Blue to violet

-

Cytoplasm: Varying shades of pink, blue, or grey depending on the cell type and its RNA content

-

Collagen: Pale pink or grey

-

Muscle: Pink to reddish-pink

-

Erythrocytes: Pink to orange

Staining of Bacteria

Giemsa stain, containing this compound, can be used to visualize bacteria, particularly intracellular bacteria and some spirochetes.

Materials:

-

This compound (as a component of a Giemsa stock solution)

-

Phosphate buffer, pH 7.2

-

Methanol (absolute)

-

Microscope slides with heat-fixed or methanol-fixed bacterial smears

-

Distilled water

Procedure:

-

Fixation: Fix the air-dried bacterial smear by passing it through a flame 2-3 times or by flooding the slide with methanol for 1 minute and allowing it to air dry.

-

Staining:

-

Prepare a 1:20 dilution of Giemsa stock solution in phosphate buffer (pH 7.2).

-

Flood the slide with the diluted Giemsa stain and allow it to stain for 30-60 minutes.

-

-

Rinsing: Gently rinse the slide with distilled water.

-

Drying: Allow the slide to air dry completely.

-

Microscopy: Examine under oil immersion.

Expected Results:

-

Bacteria: Blue to purple

-

Host cell cytoplasm: Pink

-

Host cell nucleus: Dark purple

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to this compound dyes.

Caption: Simplified staining mechanism of this compound.

Caption: Experimental workflow for Wright-Giemsa staining.

Applications in Drug Development and Research

While the primary application of this compound is in diagnostics, its unique properties lend themselves to various research and drug development contexts.

-

High-Throughput Screening (HTS): The ability of Azure B to bind to nucleic acids can be exploited in HTS assays. For instance, changes in fluorescence or absorbance upon binding could be used to screen for compounds that intercalate with DNA or alter chromatin structure. Thiazine dyes, the class to which Azure B belongs, have been explored as ligands in affinity chromatography for protein purification, a technique that can be adapted for HTS formats.

-

Fluorescent Probes: Although not as commonly used as other fluorophores, Azure B exhibits fluorescence that can be modulated by its environment and binding to macromolecules. This property can be leveraged to develop fluorescent probes for quantifying nucleic acids or for studying drug-DNA interactions.

-

Photodynamic Therapy (PDT): Thiazine dyes, including methylene blue and its derivatives like Azure B, are known photosensitizers. When activated by light of a specific wavelength, they can generate reactive oxygen species (ROS) that are toxic to cells. This principle is the basis of PDT, a therapeutic approach for treating certain types of cancer and infections. Azure B and its analogues are being investigated for their potential as photosensitizers in antimicrobial and anticancer PDT.

Conclusion

From its historical roots in the empirical observations of the Romanowsky effect to its current status as a component of standardized and quality-controlled staining reagents, this compound has remained an indispensable tool in the biological and medical sciences. Its ability to produce vibrant and differential staining of cellular components provides invaluable morphological information for diagnostics, particularly in hematology. As research continues, the unique chemical properties of Azure B and its eosinate salt may unlock new applications in areas such as high-throughput screening and targeted therapies, ensuring its continued relevance in the years to come.

References

Azure B Eosinate: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, application, and underlying principles of Azure B eosinate. Designed for laboratory and research professionals, this document consolidates critical safety data, detailed experimental protocols, and the mechanism of action to ensure safe and effective use in scientific applications.

Chemical and Physical Properties

This compound is a complex salt composed of the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y.[1] This combination is a cornerstone of Romanowsky staining, a technique fundamental to hematology and cytopathology for differentiating cellular components.[2][3]

| Property | Value | Reference |

| CAS Number | 62298-42-4 | [1] |

| Molecular Formula | C₂₀H₆Br₄O₅ ⋅ 2C₁₅H₁₆N₃S | [1] |

| Molecular Weight | 1186.62 g/mol | |

| Appearance | Dark green powder or crystals | |

| Solubility | Soluble in methanol and acetic acid | |

| Storage Temperature | Room temperature (+15°C to +25°C) |

Safety and Handling

Hazard Identification and Precautionary Measures

| Hazard | GHS Classification | Precautionary Statement | Reference |

| Serious Eye Damage/Irritation | Category 1 | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Acute Oral Toxicity (for Azure B component) | Category 4 (Harmful if swallowed) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Germ Cell Mutagenicity (Suspected for Azure B component) | Category 2 (Suspected of causing genetic defects) | P203: Obtain, read and follow all safety instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE Type | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the powder, which can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 dust mask may be appropriate if handling large quantities or if dust generation is likely. | To prevent inhalation of the powder. |

| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and direct sunlight.

Disposal: Dispose of waste and residues in accordance with local authority requirements. Do not allow product to reach sewage system or any water course.

Diagram: General Safety and Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound powder.

Experimental Protocols

This compound is a primary component of Romanowsky-type stains, which are used extensively in hematology and cytopathology. The staining mechanism relies on the differential binding of the acidic Eosin Y and the basic Azure B to cellular components.

Mechanism of Staining

The staining process is a two-part physicochemical interaction:

-

Azure B (Cationic Dye): As a basic dye, Azure B has a positive charge and binds to acidic (basophilic) cellular components, which are negatively charged. This includes nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm. This interaction stains these structures blue to purple.

-

Eosin Y (Anionic Dye): As an acidic dye, Eosin Y has a negative charge and binds to basic (acidophilic or eosinophilic) cellular components, which are positively charged. This includes hemoglobin in red blood cells and granules in eosinophils. This interaction stains these structures pink, orange, or red.

The combination of these dyes produces a wide spectrum of colors, known as the Romanowsky effect, which is crucial for detailed morphological assessment of blood and bone marrow cells.

Diagram: Principle of Romanowsky Staining

Caption: Differential binding of Azure B and Eosin Y to cellular components.

Protocol for Wright-Giemsa Staining of Peripheral Blood Smears

This protocol is a standard method for the differential staining of blood cells.

Materials:

-

Freshly prepared peripheral blood smears

-

Absolute methanol (fixative)

-

Wright-Giemsa stain solution (containing this compound)

-

Phosphate buffer (pH 6.8)

-

Deionized water

-

Coplin jars or a staining rack

-

Microscope slides and coverslips

-

Immersion oil

Procedure:

-

Fixation: Immerse the air-dried blood smear slide in absolute methanol for 1-3 minutes.

-

Staining:

-

Prepare a working stain solution by diluting the Wright-Giemsa stock solution with phosphate buffer (pH 6.8). A common dilution is 1:5 or 1:10 (stain:buffer).

-

Immerse the fixed slide in the working stain solution for 5-8 minutes. The optimal time may vary depending on the stain concentration and desired intensity.

-

-

Rinsing: Gently rinse the slide with deionized water or fresh phosphate buffer for 30-60 seconds to remove excess stain.

-

Drying: Allow the slide to air dry completely in a vertical position. Do not blot the smear itself.

-

Microscopy: Place a drop of immersion oil directly on the stained smear and examine under a microscope.

Expected Results:

-

Erythrocytes: Pink to orange

-

Platelets: Violet to purple granules

-

Neutrophils: Dark purple nucleus, pale pink cytoplasm with fine lilac granules

-

Eosinophils: Blue nucleus, blue cytoplasm with red-orange granules

-

Basophils: Purple to dark blue nucleus with large, dark purple granules

-

Lymphocytes: Dark purple nucleus, sky blue cytoplasm

-

Monocytes: Lighter purple, kidney-shaped nucleus, grey-blue cytoplasm

Diagram: Wright-Giemsa Staining Workflow

Caption: Step-by-step workflow for Wright-Giemsa staining.

Applications in Research and Drug Development

While the primary application of this compound is in diagnostic staining, its properties lend themselves to various research contexts, particularly in drug development where assessing cellular morphology and health is critical.

Cytotoxicity and Morphology Assessment

In preclinical drug development, a key step is assessing the cytotoxic effects of new chemical entities on cell lines. Romanowsky-type stains can be used as a simple, effective method to visualize morphological changes associated with apoptosis or necrosis, such as:

-

Chromatin condensation (pyknosis)

-

Nuclear fragmentation (karyorrhexis)

-

Changes in cytoplasm staining intensity

-

Cell membrane blebbing

This morphological assessment can complement quantitative cytotoxicity assays (e.g., MTT, LDH assays) by providing qualitative insights into the mechanism of cell death.

Potential in Permeability and Cellular Uptake Studies

Thiazine dyes, including Azure B, are known to interact with and cross cell membranes. While not a primary application, this compound could potentially be used as a visual tracer in certain cell-based assays. For example, in drug permeability assays using Caco-2 cell monolayers, it could serve as a counterstain to visualize the cell layer's integrity after the experiment. Its interaction with DNA also suggests its potential use in studies involving drug-DNA binding, where displacement of the dye could be monitored.

It is important to note that for applications beyond standard histological staining, protocols would need to be specifically developed and validated. The potential for Azure B to interfere with experimental endpoints (e.g., through its own biological activity or fluorescence) would need to be carefully evaluated.

Conclusion

This compound is an indispensable tool in histology and hematology, with a well-established safety profile when handled with standard laboratory precautions. For researchers in drug development, its utility extends beyond simple staining to a valuable method for assessing compound-induced morphological changes in cells. A thorough understanding of its handling requirements, staining mechanisms, and potential applications is essential for its safe and effective use in a research setting.

References

Solubility Profile of Azure B Eosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azure B eosinate is a neutral biological stain composed of the cationic thiazine dye, Azure B, and the anionic xanthene dye, eosin Y. It is a key component of various Romanowsky-type stains, including Giemsa, Wright, and Leishman stains, which are widely used in hematology and histology for the differential staining of blood cells, parasites, and other cellular elements. The solubility of this compound in various solvents is a critical factor in the preparation of stable and effective staining solutions, as well as in other potential applications in research and drug development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in Table 1. It is important to note that "soluble" is a qualitative description and does not provide a precise measure of solubility. For many applications, a quantitative determination of solubility in the solvent system of interest is recommended.

Table 1: Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Water | 1 mg/mL | Not Specified |

| Acetic Acid | 1 mg/mL | Not Specified | |

| Azure B | Water | 1 mg/mL[1][2] | Not Specified |

| Water | Soluble[3] | Not Specified | |

| Ethanol | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified |

Note: Azure B is the cationic component of this compound. Its solubility data is included for reference.

Experimental Protocols for Solubility Determination

The following protocols provide a general framework for determining the solubility of this compound. These methods can be adapted based on the specific solvent and the required precision of the measurement.

Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

This method is suitable for a rapid initial screening of solubility in various solvents.

Materials:

-

This compound powder

-

A selection of solvents to be tested (e.g., water, ethanol, methanol, DMSO, DMF, various buffers)

-

Small glass vials or test tubes with closures

-

Vortex mixer

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.

-

Add a measured volume of the solvent to the vial in small increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved particles.

-

Continue adding solvent incrementally until the solid is completely dissolved.

-

The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.

-

For a more systematic approach, prepare a series of vials with a fixed amount of solute and varying volumes of solvent to bracket the solubility range.

Saturation Shake-Flask Method for Quantitative Solubility Determination

This is a more rigorous method for obtaining a precise measurement of solubility.

Materials:

-

This compound powder

-

Solvent of interest

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the solution to stand undisturbed for a short time to allow larger particles to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

Azure B Eosinate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Azure B eosinate, a vital dye complex used in biological staining. This document covers its molecular structure, chemical and physical properties, and its critical role in various laboratory applications, particularly in histology and hematology.

Core Molecular and Chemical Properties

This compound is a salt complex formed by the electrostatic interaction between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This combination results in a neutral complex that is effective in the differential staining of cellular components.

Molecular Structure

The this compound complex consists of two Azure B cations for every one Eosin Y anion.

-

Azure B: A cationic thiazine dye, chemically known as dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium. It is a derivative of methylene blue and is characterized by its deep blue color.[1][2]

-

Eosin Y: An anionic dye, chemically 2',4',5',7'-tetrabromofluorescein, which imparts a red/pink color.

The formation of the this compound salt involves the ionic bonding between the positively charged nitrogen atom in the Azure B molecule and the negatively charged carboxyl group of the Eosin Y molecule.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅₀H₃₈Br₄N₆O₅S₂ | [3] |

| Molecular Weight | 1186.62 g/mol | [4] |

| CAS Number | 62298-42-4 | |

| Appearance | Powder or crystals | |

| Solubility | Acetic acid: 1 mg/mL | |

| Storage Temperature | Room temperature | |

| Absorption Maxima (λmax) | 523 nm, 636 nm |

Mechanism of Action in Biological Staining

This compound is a key component of Romanowsky-type stains, which are renowned for their ability to produce a wide range of colors and differentiate various cellular components. The staining mechanism is a complex interplay of the properties of both Azure B and Eosin Y.

-

Azure B (Cationic Dye): As a basic dye, Azure B has a strong affinity for acidic (basophilic) cellular components. This includes the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes, as well as the sulfate groups of glycosaminoglycans in the cytoplasm. This binding results in a blue to purple coloration.

-

Eosin Y (Anionic Dye): As an acidic dye, Eosin Y binds to basic (acidophilic or eosinophilic) components, primarily proteins in the cytoplasm and granules of certain leukocytes (e.g., eosinophils). This interaction produces red to pink colors.

The combination of these two dyes in the this compound complex allows for the characteristic "Romanowsky effect," where a third color (purple/magenta) is generated. This effect is crucial for the differential staining of chromatin, nucleoli, and certain cytoplasmic granules.

The logical relationship of the staining mechanism can be visualized as follows:

Applications in Research and Diagnostics

This compound is a cornerstone in many staining protocols, particularly in hematology and histology, for the morphological examination of cells and tissues.

-

Hematology: It is a critical component of Wright's and Giemsa stains, which are used for the differential staining of blood cells in peripheral blood smears and bone marrow aspirates. This allows for the identification and enumeration of various types of white blood cells, red blood cells, and platelets, aiding in the diagnosis of hematological disorders.

-

Histology and Cytology: In tissue sections and cytological preparations, this compound helps in visualizing the nuclear and cytoplasmic details of cells, which is essential for identifying abnormalities and malignancies.

-

Parasitology: Romanowsky-type stains containing this compound are widely used for the detection and identification of blood-borne parasites, such as Plasmodium (malaria) and Trypanosoma.

Experimental Protocols

While specific staining protocols can vary between laboratories, a general procedure for preparing a Romanowsky-type stain using this compound is outlined below. It is important to note that commercial stain preparations are often used for consistency and convenience.

Preparation of a Stock Staining Solution

This protocol is a generalized guideline and may require optimization based on specific applications and laboratory conditions.

Materials:

-

This compound powder

-

Glycerol

-

Methanol, anhydrous

Procedure:

-

Weigh 0.8 g of this compound powder.

-

In a clean, dry flask, add 250 ml of glycerol to the this compound powder.

-

Mix thoroughly to create a uniform suspension. A magnetic stirrer can be used for this purpose.

-

Slowly add 250 ml of anhydrous methanol to the mixture while continuously stirring.

-

Continue stirring for 30-60 minutes to ensure complete dissolution of the dye.

-

Transfer the solution to a tightly sealed, amber glass bottle to protect it from light and moisture.

-

Allow the stain to "ripen" by storing it at room temperature for at least 2-4 weeks before use. This allows for the optimal oxidation and formation of the active staining components.

-

Filter the stain solution before use to remove any precipitate.

The workflow for preparing the staining solution can be visualized as follows:

General Staining Procedure for Blood Smears

Materials:

-

Prepared this compound staining solution

-

Phosphate buffer (pH 6.8)

-

Distilled water

-

Coplin jars or staining rack

-

Microscope slides with fixed blood smears

Procedure:

-

Place the air-dried and fixed (with methanol) blood smear slides on a staining rack.

-

Flood the slides with the filtered this compound staining solution and allow it to stand for 1-5 minutes. This step facilitates the initial fixation and staining.

-

Add an equal volume of phosphate buffer (pH 6.8) directly to the stain on the slide. Mix gently by blowing on the surface of the fluid. A metallic sheen (scum) should appear on the surface, indicating a proper staining reaction.

-

Allow the stain-buffer mixture to remain on the slides for 5-15 minutes. The optimal time will vary depending on the stain's age and the desired staining intensity.

-

Rinse the slides thoroughly with a gentle stream of distilled water or phosphate buffer until the water runs clear.

-

Wipe the back of the slide to remove any excess stain.

-

Allow the slides to air dry in an upright position.

-

The slides are now ready for microscopic examination.

Synthesis and Quality Control

Azure B can be synthesized through the oxidative demethylation of Methylene Blue. However, direct synthesis methods are now more commonly used by manufacturers. The quality and purity of Azure B and, consequently, this compound are critical for reproducible and reliable staining results. The Biological Stain Commission (BSC) has established certification requirements for Azure B, specifying a minimum total dye content of 80%. Researchers should aim to use certified stains to ensure consistency in their experimental outcomes.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field. By understanding its fundamental properties and adhering to standardized protocols, the full potential of this powerful staining agent can be harnessed for insightful cellular and tissue analysis.

References

An In-depth Technical Guide to Azure B Eosinate for Nucleic Acid Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azure B eosinate as a stain for nucleic acids. It covers the fundamental principles of its mechanism of action, detailed quantitative data, experimental protocols for various applications, and visual representations of its use in experimental workflows.

Core Principles of this compound Staining

Azure B is a cationic thiazine dye that demonstrates a strong affinity for negatively charged molecules, particularly the phosphate backbone of nucleic acids.[1][2] This interaction is the primary basis for its function as a biological stain. Azure B is a component of the Romanowsky group of stains, which are neutral stains composed of a mixture of the basic dye Azure B and the acidic dye Eosin Y.[1] Azure II eosinate is a specific formulation that includes methylene blue and Azure B in equal proportions, combined with Eosin Y.[3][4]

The staining mechanism involves an initial electrostatic interaction where the cationic Azure B binds to the anionic phosphate groups of DNA and RNA, resulting in a blue coloration of the nucleus and cytoplasm (rich in ribosomes). Subsequently, in specific cellular structures with a high concentration of nucleic acids, the bound Azure B molecules can form a complex with Eosin Y, leading to a purple metachromatic staining effect known as the Romanowsky-Giemsa effect. The intensity of this purple stain is dependent on the Azure B content and the ratio of Azure B to Eosin Y.

Azure B has a higher affinity for nucleic acids compared to the related dye, Azure A, making it a preferred choice for detailed DNA and RNA staining. The binding of Azure B to DNA is primarily through intercalation, where the planar dye molecule inserts itself between the base pairs of the double helix. This intercalative binding mode is supported by spectroscopic data showing a decrease in absorption intensity and a bathochromic (red) shift in the dye's absorption maximum upon binding to DNA.

Data Presentation: Quantitative Properties of Azure B and its Interaction with Nucleic Acids

The following tables summarize the key quantitative data for Azure B and its eosinate salt, providing a valuable resource for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₆ClN₃S | |

| Molecular Weight | 305.83 g/mol | |

| Color Index Number | 52010 | |

| Appearance | Dark green powder |

| Parameter | Value (in Methanol) | Reference(s) |

| λmax 1 | 635-641 nm | |

| Molar Extinction Coefficient (ε) at λmax 1 | ≥142,400 M⁻¹cm⁻¹ at 0.005 g/L | |

| λmax 2 | 521-527 nm | |

| Molar Extinction Coefficient (ε) at λmax 2 | ≥82,000 M⁻¹cm⁻¹ at 0.005 g/L | |

| λmax 3 | 286-292 nm | |

| Molar Extinction Coefficient (ε) at λmax 3 | ≥94,900 M⁻¹cm⁻¹ at 0.005 g/L | |

| λmax 4 | 241-247 nm | |

| Molar Extinction Coefficient (ε) at λmax 4 | ≥47,500 M⁻¹cm⁻¹ at 0.005 g/L |

| Parameter | Value | Conditions | Reference(s) |

| Binding Affinity (Kd) to DNA | In the order of 10⁵ M⁻¹ | Isothermal Titration Calorimetry | |

| Binding Affinity to dsRNA (poly(A).poly(U)) | In the order of 10⁶ M⁻¹ | Absorbance and Fluorescence Spectroscopy | |

| Binding Affinity to dsRNA (poly(C).poly(G) & poly(I).poly(C)) | In the order of 10⁵ M⁻¹ | Absorbance and Fluorescence Spectroscopy | |

| Absorption Maximum (λabs) with DNA | 650 nm (bathochromic shift of 4 nm) | Herring Testes DNA | |

| Fluorescence Emission Maximum (λem) with DNA | 672 nm (when excited at 640 nm) | Calf-thymus DNA |

Experimental Protocols

This section provides detailed methodologies for the preparation of Azure B staining solutions and their application in staining various biological samples.

Protocol 1: Preparation of Azure B Staining Solution

This protocol is adapted from a method for preparing a 0.23% Azure B solution suitable for staining air-dried smears.

Reagents:

-

Azure B powder

-

95% Ethanol

-

0.01% aqueous Potassium Hydroxide (KOH) solution

Procedure:

-

Dissolve 30 mg of Azure B powder in 3 mL of 95% ethanol.

-

Gently swirl the solution for approximately 30 seconds to ensure the powder is fully dissolved.

-

Add 10 mL of 0.01% aqueous potassium hydroxide solution to the ethanol-dye mixture.

-

Mix the solution thoroughly. The final dye concentration will be approximately 0.23%.

Protocol 2: Staining of Air-Dried Smears (e.g., Blood Smears, Cultured Cells on Slides)

This protocol is a general procedure for staining fixed, air-dried cellular preparations.

Materials:

-

Air-dried cell smears on glass slides

-

Methanol or 99% Ethanol for fixation

-

Prepared Azure B staining solution (from Protocol 1)

-

Distilled water for rinsing

Procedure:

-

Fix the air-dried smears by immersing the slides in methanol or 99% ethanol for 1 minute.

-

Allow the slides to air-dry completely.

-

Cover the smear with a few drops of the Azure B staining solution using a Pasteur pipette.

-

Incubate for approximately 5 minutes at room temperature.

-

Gently wash off the stain with a stream of distilled water.

-

Allow the slides to air-dry in an upright position.

-

Once completely dry, the slides can be coverslipped and observed under a microscope.

Protocol 3: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general workflow for staining paraffin-embedded tissues with this compound. Optimization of incubation times and reagent concentrations may be necessary depending on the tissue type and fixation method.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Distilled water

-